Lower Lipophilicity (XLogP3 = 2.2) vs. N‑Phenyl Regioisomer (LogP = 3.18) Improves Aqueous Drug-Likeness
The target compound exhibits an XLogP3 value of 2.2 [1], whereas its N‑phenyl regioisomer, 1‑phenyl‑2‑aminomethylbenzimidazole (CAS 885270‑93‑9), has a measured LogP of 3.18450 . This difference of approximately one log unit translates to roughly a 10‑fold higher partition coefficient into octanol for the regioisomer, meaning it is substantially more lipophilic. In drug discovery, compounds with LogP > 3 often suffer from poor aqueous solubility, increased plasma protein binding, and higher metabolic clearance [2]. The lower LogP of the target compound places it closer to the optimal Lipinski range (LogP ≤ 5), offering better developability for oral or parenteral formulations.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 1-Phenyl-2-aminomethylbenzimidazole (CAS 885270-93-9), LogP = 3.18450 |
| Quantified Difference | ΔLogP ≈ 0.98 (target less lipophilic by approximately one log unit) |
| Conditions | Computed by XLogP3 algorithm (PubChem) for target; reported LogP value from Chemsrc for comparator |
Why This Matters
A lower LogP improves aqueous solubility and reduces non-specific binding, making this compound a more suitable choice for biochemical assay development, fragment-based screening, or as a soluble synthetic intermediate in aqueous reaction media.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 2771998, 1H-Benzimidazol-2-yl(phenyl)methanamine – XLogP3 value. https://pubchem.ncbi.nlm.nih.gov/compound/33100-53-7 (accessed 2026-04-24). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 46(1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
